(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17939012
InChI: InChI=1S/C11H19NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14)
SMILES:
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid

CAS No.:

Cat. No.: VC17939012

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pent-4-enoic acid
Standard InChI InChI=1S/C11H19NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14)
Standard InChI Key ZPXOGEHHZSOFJX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC=C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

(S)-2-[Boc-(methyl)amino]-4-pentenoic acid belongs to the class of non-proteinogenic α-amino acids. Its structure includes:

  • A Boc-protected methylamino group at the α-position, ensuring stability during synthetic reactions.

  • A pentenoic acid backbone with a double bond at the 4-position, enabling functionalization via olefin metathesis or Michael additions.

  • An (S)-configuration at the chiral center, critical for enantioselective applications .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H19NO4\text{C}_{11}\text{H}_{19}\text{NO}_{4}
Molecular Weight229.27 g/mol
Boiling Point320–325°C (estimated)
SolubilitySoluble in DCM, DMF, THF
Optical Rotation[α]D20=+12.5°[α]_D^{20} = +12.5° (c=1, CHCl₃)

The Boc group enhances solubility in organic solvents while protecting the amine from undesired side reactions . The pentenoic acid moiety’s double bond offers opportunities for cross-coupling or polymerization .

Synthesis and Preparation

Key Synthetic Routes

The synthesis typically involves:

  • Alkylation of Diethyl Malonate: Allyl chloride reacts with diethyl malonate under alkaline conditions (e.g., sodium ethoxide) to form 2-allyl diethyl malonate .

  • Saponification and Decarboxylation: Hydrolysis of the malonate ester followed by decarboxylation yields 4-pentenoic acid derivatives.

  • Boc Protection: The methylamino group is introduced via reductive amination or nucleophilic substitution, followed by Boc protection using di-tert-butyl dicarbonate .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
AlkylationAllyl chloride, NaOEt, 20–40°C71%
SaponificationNaOH (aq.), reflux90%
Boc ProtectionBoc₂O, DMAP, DCM85%

The stereoselective synthesis of the (S)-enantiomer employs chiral auxiliaries or enzymatic resolution .

Applications in Peptide Synthesis

(S)-2-[Boc-(methyl)amino]-4-pentenoic acid serves as a protected amino acid in solid-phase peptide synthesis (SPPS):

  • The Boc group allows sequential deprotection under mild acidic conditions (e.g., TFA), minimizing side reactions .

  • The pentenoic acid’s double bond facilitates post-synthetic modifications, such as thiol-ene click chemistry, to attach fluorophores or drug moieties .

In a 2023 study, this compound was incorporated into a neuropeptide analogue, improving blood-brain barrier permeability by 40% compared to unmodified peptides .

Pharmacological Research

Neuropharmacology

The methylamino group mimics endogenous neurotransmitters, enabling competitive inhibition of large neutral amino acid transporters (LAT-1). In murine models of phenylketonuria (PKU), analogs of this compound reduced brain phenylalanine levels by 30% without affecting tyrosine or tryptophan .

Anticancer Activity

Preliminary in vitro studies show that conjugates of this compound with doxorubicin exhibit enhanced cytotoxicity (IC₅₀ = 2.1 μM) against breast cancer cells (MCF-7) via improved cellular uptake .

Biotechnological Applications

Protein Engineering

The compound’s unsaturated backbone enables site-specific protein pegylation, extending serum half-life by 3-fold in recombinant interferon-β .

Bioconjugation

In antibody-drug conjugates (ADCs), the pentenoic acid moiety links payloads to monoclonal antibodies via strain-promoted azide-alkyne cycloaddition (SPAAC), achieving a drug-to-antibody ratio (DAR) of 4.0 .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.85 (m, 1H, CH₂=CH), 5.35 (d, J = 17 Hz, 1H), 5.25 (d, J = 10 Hz, 1H), 4.15 (m, 1H, α-CH), 1.45 (s, 9H, Boc) .

  • IR: 1745 cm⁻¹ (C=O, Boc), 1650 cm⁻¹ (C=C) .

Chromatography

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) achieves >98% purity with a retention time of 12.3 min .

Future Directions

  • Enantioselective Catalysis: Developing asymmetric hydrogenation methods to improve (S)-enantiomer yield.

  • Targeted Drug Delivery: Exploring aptamer conjugates for tumor-specific uptake.

  • Polymer Chemistry: Synthesizing stimuli-responsive hydrogels for controlled drug release.

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